3-Chloro-6-isopropoxypyridazine
Overview
Description
3-Chloro-6-isopropoxypyridazine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an isopropoxy group at the sixth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-isopropoxypyridazine typically involves the reaction of 3-chloropyridazine with isopropyl alcohol under specific conditions. The process can be summarized as follows:
Starting Materials: 3-chloropyridazine and isopropyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to reflux, allowing the isopropoxy group to substitute the hydrogen atom at the sixth position of the pyridazine ring.
Purification: The product is purified using silica gel chromatography with a mobile phase of n-hexane and ethyl acetate in a 9:1 ratio.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-isopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Reduced pyridazine derivatives with altered functional groups.
Scientific Research Applications
3-Chloro-6-isopropoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of pyridazine derivatives, including antimicrobial and anticancer properties.
Industrial Chemistry: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-isopropoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating its interactions at the molecular level .
Comparison with Similar Compounds
3-Chloropyridazine: Lacks the isopropoxy group, making it less versatile in certain reactions.
6-Isopropoxypyridazine:
Pyridazinone Derivatives: These compounds have a similar pyridazine core but differ in functional groups, leading to varied biological activities.
Uniqueness: 3-Chloro-6-isopropoxypyridazine is unique due to the combination of the chlorine and isopropoxy groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
Properties
IUPAC Name |
3-chloro-6-propan-2-yloxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXJNVELORMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291359 | |
Record name | 3-chloro-6-isopropoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3184-71-2 | |
Record name | 3184-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-isopropoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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